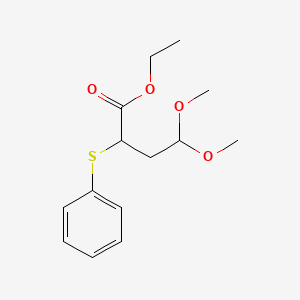
Ethyl 4,4-dimethoxy-2-(phenylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-dimethoxy-2-(phenylsulfanyl)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, two methoxy groups, and a phenylsulfanyl group attached to a butanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-dimethoxy-2-(phenylsulfanyl)butanoate typically involves the esterification of 4,4-dimethoxy-2-(phenylsulfanyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The choice of catalysts and solvents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethoxy-2-(phenylsulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-dimethoxy-2-(phenylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethoxy-2-(phenylsulfanyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can modulate the activity of enzymes by binding to their active sites, while the ester and methoxy groups can influence the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl 4,4-dimethoxy-2-(phenylsulfanyl)butanoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4,4-dimethoxy-2-(phenylsulfanyl)pentanoate: Similar structure but with a longer carbon chain.
Ethyl 4,4-dimethoxy-2-(phenylsulfanyl)propanoate: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
62495-34-5 |
|---|---|
Molecular Formula |
C14H20O4S |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
ethyl 4,4-dimethoxy-2-phenylsulfanylbutanoate |
InChI |
InChI=1S/C14H20O4S/c1-4-18-14(15)12(10-13(16-2)17-3)19-11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3 |
InChI Key |
GWDWYTHGXMSWES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(OC)OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
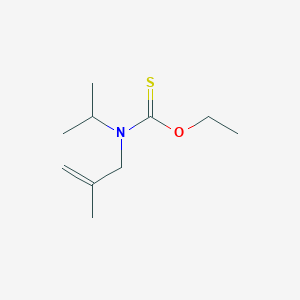
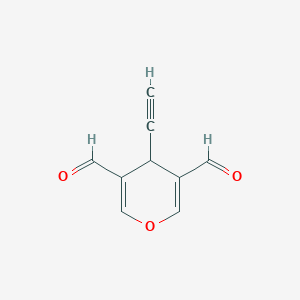
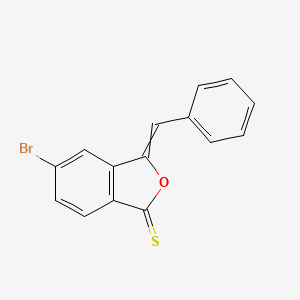
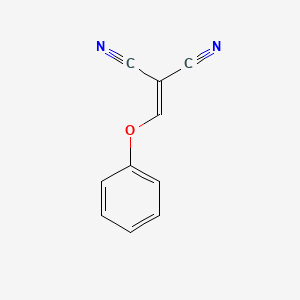
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid](/img/structure/B14528994.png)
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14529002.png)
![1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14529005.png)
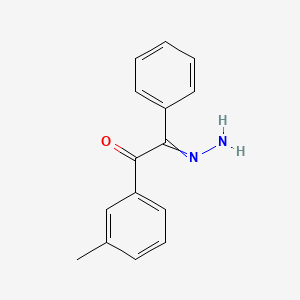
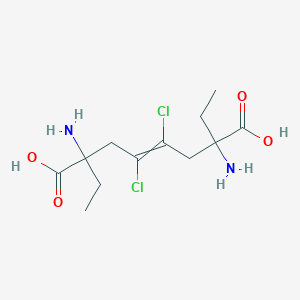
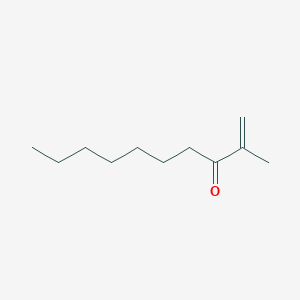
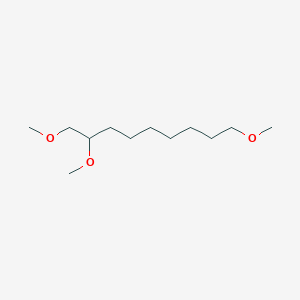
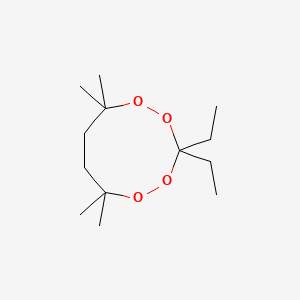
![3-(4-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]furan-2(5H)-one](/img/structure/B14529047.png)
